3-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
The compound 3-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide represents a complex molecule with a diverse structural framework
Synthetic Routes and Reaction Conditions:
The synthesis typically starts from appropriately substituted benzamide precursors.
The pyrazolo[3,4-d]pyrimidine scaffold is then constructed through a sequence of cyclization reactions, often involving the condensation of hydrazine with suitable diketone intermediates, followed by treatment with cyanoacetamide.
The incorporation of the isopropylthio group may be accomplished through nucleophilic substitution reactions, using isopropylthiolates as the nucleophiles.
The final steps often involve the coupling of intermediates to form the desired product through peptide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: The large-scale production of this compound would likely involve the optimization of the aforementioned synthetic steps. This includes the scaling up of reaction conditions, optimization of yields through careful control of temperature, solvents, and purification methods, possibly involving high-performance liquid chromatography (HPLC) for the final product isolation.
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions at the isopropylthio group, forming sulfoxides or sulfones under oxidative conditions using reagents like m-chloroperbenzoic acid (MCPBA).
Reduction: The compound can undergo reduction at the fluoro group under strong reducing conditions, albeit less commonly due to the stability of C-F bonds.
Substitution: The fluorine atom on the benzene ring could participate in nucleophilic aromatic substitution reactions, especially under harsh basic conditions.
Common Reagents and Conditions:
Oxidation: MCPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride, borane.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products:
Oxidation products include sulfoxides and sulfones.
Reduction products could potentially lead to de-fluorinated derivatives.
Substitution reactions can yield a variety of substituted benzamide derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block in organic synthesis, especially in the construction of complex heterocyclic frameworks. Biology: Medicine: Due to its multifaceted structure, it may exhibit bioactivity that could be harnessed for therapeutic purposes, especially in drug discovery. Industry: It can be used as an intermediate in the synthesis of agrochemicals or materials with specific electronic properties.
Mechanism of Action
The precise mechanism of action for this compound would be dependent on its specific application:
Biochemical Interaction: The pyrazolo[3,4-d]pyrimidine core might target specific enzymes or receptor proteins, influencing biological pathways.
Cellular Pathways: It could modulate signaling pathways by binding to cellular targets, leading to alterations in cellular responses or gene expression.
Comparison with Similar Compounds
3-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.
N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-fluorobenzamide.
Comparison:
The inclusion of the isopropylthio group and the fluorine atom in our compound may confer unique lipophilic and electronic properties, impacting its reactivity and bioavailability.
Compared to analogs without the fluorine or sulfur groups, it might exhibit distinct biological activities due to these modifications.
Properties
IUPAC Name |
3-fluoro-N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6OS/c1-14(2)30-21-25-18(27-9-3-4-10-27)17-13-24-28(19(17)26-21)11-8-23-20(29)15-6-5-7-16(22)12-15/h5-7,12-14H,3-4,8-11H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUWVYPOCXNQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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